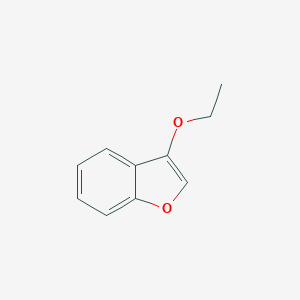
3-Ethoxy-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1-benzofuran, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the potential of benzofuran derivatives, including 3-ethoxy-1-benzofuran, as promising anticancer agents. For instance, derivatives of benzofuran have shown significant inhibitory effects on various cancer cell lines. A study demonstrated that certain benzofuran derivatives exhibited potent growth inhibition against hepatocellular carcinoma cells (SK-Hep-1) with IC50 values lower than standard drugs like sorafenib . The mechanism of action often involves the modulation of key signaling pathways, such as the RAS/RAF/MEK/ERK pathway, leading to apoptosis in cancer cells.
Antimicrobial Activity
This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that benzofuran compounds can exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria . In particular, studies have shown that certain benzofuran derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests their potential as new antimicrobial agents.
Anticancer Activity Case Study
A notable investigation focused on a series of benzofuran derivatives, including this compound, which were tested against various cancer cell lines. The study reported compounds exhibiting IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as lead structures for further development in cancer therapy .
Antimicrobial Efficacy Case Study
In another study, a library of benzofuran derivatives was synthesized and screened for antimicrobial activity against pathogenic bacteria and fungi. The results indicated that several compounds demonstrated potent activity with MIC values in clinically relevant ranges, suggesting their viability as new antibiotics .
Comparative Data Table
| Property | This compound | Standard Compounds |
|---|---|---|
| Anticancer IC50 (SK-Hep-1) | < 6 μM | Sorafenib (IC50 = 9.45 μM) |
| Antimicrobial MIC | 100 μg/mL (varies by strain) | Ciprofloxacin (varies) |
| Synthesis Method | Radical reactions | Traditional methods |
Propriétés
Numéro CAS |
138173-85-0 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-ethoxy-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-2-11-10-7-12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Clé InChI |
VPBPQDVLUPHNGW-UHFFFAOYSA-N |
SMILES |
CCOC1=COC2=CC=CC=C21 |
SMILES canonique |
CCOC1=COC2=CC=CC=C21 |
Synonymes |
Benzofuran, 3-ethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















